
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethoxy group at the first position, a methyl group at the fourth position, and an oxide group at the third position, making it a unique derivative within the quinazolinone class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl chloroformate, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. For example, employing palladium-catalyzed reactions can facilitate the formation of the quinazolinone core structure.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to a quinazolinone derivative.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound without the ethoxy and oxide groups.
4-Methylquinazolinone: Lacks the ethoxy and oxide groups but has a methyl group at the fourth position.
1-Ethoxyquinazolinone: Contains the ethoxy group but lacks the methyl and oxide groups.
Uniqueness
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) is unique due to the presence of all three functional groups (ethoxy, methyl, and oxide) in specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-ethoxy-4-methyl-3-oxidoquinazolin-3-ium-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-13-10-7-5-4-6-9(10)8(2)12(15)11(13)14/h4-7H,3H2,1-2H3 |
InChI Key |
UPKNWMAGZIAMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C2=CC=CC=C2C(=[N+](C1=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



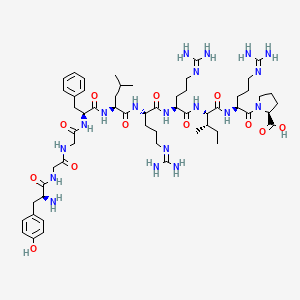
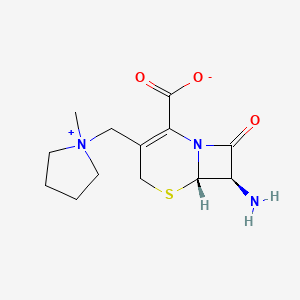
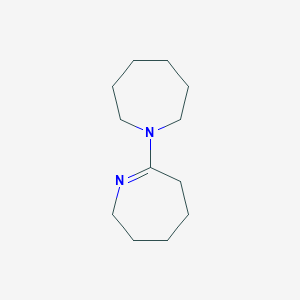
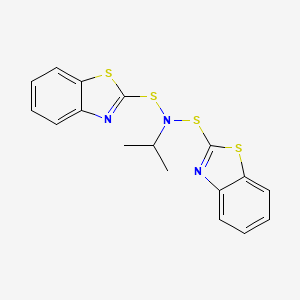

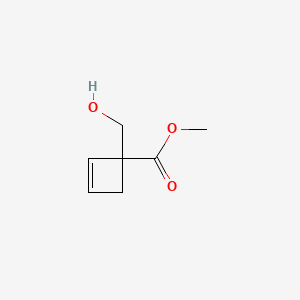
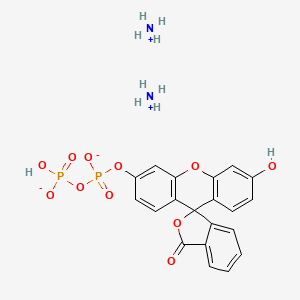
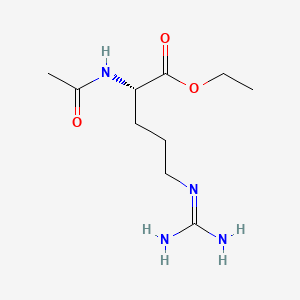
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
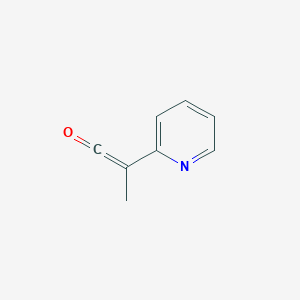
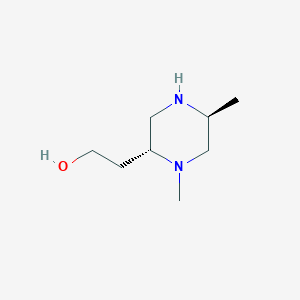
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
